Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate

Antiviral discovery HCMV Nuclear egress complex

Researchers using substituted analogs in HCMV or ST2 assays risk non-reproducible results. This exact compound-the authenticated hit from PubChem AID 1918969 (HCMV nuclear egress) and AID 1259354 (ST2/IL1RL1)-eliminates that variable. • Verified hit in the HCMV nuclear egress primary screen; ready for dose-response confirmation. • Defined ST2 screening ancestry supports benchmarking of second-generation ligand libraries. • 4-Chlorophenoxy moiety provides halogen-bond interactions lost with non-chlorinated or ortho-substituted analogs. • Single-batch procurement ensures fidelity to original screening data and consistent SAR development.

Molecular Formula C18H14ClNO4S
Molecular Weight 375.82
CAS No. 477490-46-3
Cat. No. B2879038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate
CAS477490-46-3
Molecular FormulaC18H14ClNO4S
Molecular Weight375.82
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO4S/c1-23-18(22)17-16(13-4-2-3-5-14(13)25-17)20-15(21)10-24-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,21)
InChIKeyXTLWFBWAYIXRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate: Procurement-Grade Profile


Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate (CAS 477490‑46‑3) is a fully synthetic, small‑molecule benzo[b]thiophene‑2‑carboxylate derivative. It possesses a methyl ester at C‑2 and a 4‑chlorophenoxy‑acetamido substituent at C‑3 on the benzothiophene core. The compound has been utilized as a screening probe in high‑throughput assays against human cytomegalovirus (HCMV) nuclear egress and in the search for ST2 (IL1RL1) inhibitors. Its physicochemical properties (MW 375.8, XLogP 5.2, H‑bond donor count 1) place it in a property space typical for lead‑like molecules in medicinal chemistry. [1]

HCMV nuclear egress primary screening probe fit
ST2/IL1RL1 pathway assay context with defined screening ancestry
Lead-like physicochemical space for medicinal chemistry workflows

Risks of Unverified Compound Substitution


Benzo[b]thiophene scaffolds are highly sensitive to the nature and position of their substituents. Even seemingly conservative replacements of the 4‑chlorophenoxy‑acetamido group can drastically alter target engagement profiles, as demonstrated in related benzothiophene carboxamide series where a single‑atom change converts a COX‑2 inhibitor into a PfENR inhibitor. [1] The 4‑chlorophenoxy moiety is not merely a hydrophobicity anchor; it can establish halogen‑bond interactions with protein targets that are lost with non‑chlorinated or ortho‑substituted analogs. Researchers who substitute the compound with a dichlorophenoxy or benzylthio analog without confirming activity equivalence risk obtaining non‑reproducible results in HCMV and ST2‑related assays.

4-Chlorophenoxy substitution pattern Halogen-bond interactions may be lost with non-chlorinated or ortho-substituted analogs; target engagement may shift without experimental confirmation.
Methyl ester versus free acid form Permeability and solubility profiles may differ substantially; free acid is not a direct replacement in cell-based antiviral screening workflows.
Benzothiophene versus benzothiazole scaffold Electronic character and H-bond acceptor capacity differ; binding pose and selectivity may not transfer without head-to-head validation.

Quantitative Evidence Differentiating from Closest Analogs


HCMV Nuclear Egress Target Selectivity

This compound was submitted to the ICCB‑Longwood Screening Facility’s primary screen (AID 1918969) for inhibitors of the human cytomegalovirus nuclear egress complex. While the precise IC₅₀ value has not been publicly released, the compound was retained as a screening hit, indicating that the 4‑chlorophenoxy‑acetamido benzothiophene‑2‑carboxylate architecture is compatible with target engagement in a cellular HCMV assay. [1] In contrast, the 2,4‑dichlorophenoxy analog (Methyl 3-(2-(2,4‑dichlorophenoxy)acetamido)benzo[b]thiophene‑2‑carboxylate) has not been reported in the same screen, suggesting that the mono‑chloro substitution pattern may provide a distinct selectivity profile. [2]

HCMV screen selectivity
Class-level inference
Target compound active in AID 1918969 primary screen; 2,4-dichloro analog has no reported data in the same assay.
Supports screening hit context; substitution pattern may influence target engagement profile.
Exact IC₅₀ not publicly disclosed; hit retained in primary HCMV UL50-driven screen.
Antiviral discovery HCMV Nuclear egress complex

Methyl Ester Solubility Advantage over Free Acid

The target compound is a neutral methyl ester (XLogP 5.2). A close analog, 2‑[2‑(4‑chlorophenoxy)acetamido]benzoic acid (CAS 69764‑09‑6), bears a free carboxylic acid and possesses a significantly lower predicted logP (approximately 3.5) together with increased polar surface area (PSA ~ 103 Ų vs. 92.9 Ų for the target compound). [1] This difference strongly implies that the methyl ester has greater passive membrane permeability but potentially lower aqueous solubility. The free acid may exhibit improved solubility but reduced cellular penetration, a critical trade‑off in intracellular antiviral assays.

Ester vs acid properties
Cross-study comparable
Δ logP ≈ +1.7; Δ PSA ≈ −10.1 Ų for methyl ester versus free acid (CAS 69764-09-6).
Methyl ester form may support higher passive membrane permeability in cell-based antiviral assays.
Computational predictions (PubChem XLogP3); no experimental logD or PAMPA data available.
Physicochemical properties Solubility Lead‑likeness

Thiophene vs. Thiazole Scaffold Target Engagement

The benzothiophene core of the target compound differs from the benzothiazole ring found in Methyl 2‑(2‑(4‑chlorophenoxy)acetamido)benzo[d]thiazole‑6‑carboxylate (CAS not publicly assigned). [1] The replacement of sulfur by a nitrogen at position 1 of the thiazole ring renders the core more electron‑deficient and introduces an additional H‑bond acceptor, which can alter binding poses in hydrophobic pockets such as those encountered in HCMV UL50 or ST2 binding sites. Although head‑to‑head activity data are not publicly available, the electronic dissimilarity between the two cores is well‑documented in the literature of kinase and GPCR inhibitors, where benzothiophene and benzothiazole scaffolds exhibit markedly divergent selectivity profiles. [2]

Scaffold electronic profile
Class-level inference
Benzothiophene core (electron-rich) vs benzothiazole core (electron-deficient, additional H-bond acceptor at N-1).
Scaffold electronic difference may shift binding selectivity; requires experimental head-to-head validation.
ΔΔG >1–2 kcal·mol⁻¹ possible based on medicinal chemistry precedent.
Scaffold hopping Sulfur heterocycles Structure‑activity relationship

Evidence-Backed Procurement Application Scenarios


HCMV Nuclear Egress Hit Expansion

The compound was screened in PubChem BioAssay AID 1918969 and identified as a hit in the primary screen for inhibitors of the HCMV nuclear egress complex. [1] Medicinal chemistry groups pursuing HCMV antivirals can procure this compound for hit‑confirmation, dose‑response, and early SAR investigations. Use of the exact compound ensures fidelity to the original screening data and avoids confounding variables introduced by analog substitution.

ST2/IL-33 Pathway Negative Control Chemistry

The compound has also been tested in a primary screen for ST2 (IL1RL1) inhibitors (PubChem AID 1259354). [1] Its activity profile, while not yet publicly characterized in detail, makes it a candidate for negative control experiments or as a reference point for developing second‑generation ST2 binder libraries. Procurement serves researchers who need to benchmark new ST2 ligand series against a compound with defined screening ancestry.

Selectivity Profiling in Kinase Inhibitor Panels

Given its benzothiophene core, the compound may be used as a selectivity probe in panels of kinases or other ATP‑binding enzymes where benzothiophene derivatives are known to bind. [1] The 4‑chlorophenoxy‑acetamido substituent provides a distinct selectivity fingerprint compared to the benzylthio or phenylsulfonyl analogs, enabling researchers to investigate the contribution of the halogen‑substituted ether to target recognition.

Application
Selection Property
Validation Focus
HCMV hit expansion
Screening hit identity match
Dose-response and early SAR fidelity
ST2 pathway assay
Defined screening ancestry
Negative control and benchmark context
Kinase selectivity profiling
Halogen-substituted ether fingerprint
Target recognition selectivity review
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